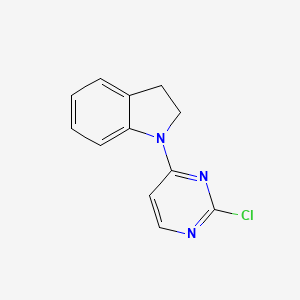

2-Chloro-4-(indolin-1-yl)pyrimidine

Description

Significance of Pyrimidine (B1678525) Heterocycles in Medicinal Chemistry

The pyrimidine ring system is a cornerstone of heterocyclic chemistry and holds a position of immense importance in the realm of medicinal chemistry. google.com As a fundamental component of nucleic acids (DNA and RNA) in the form of cytosine, thymine, and uracil, pyrimidine is integral to the genetic makeup and function of all living cells. nih.govresearchgate.netprepchem.com This foundational biological role has inspired chemists to explore pyrimidine derivatives for a vast array of therapeutic applications. nih.govresearchgate.net

The structural versatility of the pyrimidine scaffold allows for extensive chemical modification, leading to derivatives with a broad spectrum of pharmacological activities. chemicalbook.com Researchers have successfully developed pyrimidine-based compounds that function as anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and cardiovascular agents. google.comnih.govresearchgate.net The presence of nitrogen atoms in the ring makes it a privileged scaffold in drug design, contributing to its ability to interact with various biological targets. prepchem.com The ongoing development of novel pyrimidine derivatives continues to be a major focus in the search for new and improved medicines. chemicalbook.com

Role of Indoline (B122111) and Indole (B1671886) Scaffolds in Drug Discovery and Chemical Biology

The indole scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is recognized as a "privileged structure" in drug discovery. nordmann.globalchemicalbook.com This designation stems from its prevalence in a multitude of natural products, particularly alkaloids, and its ability to bind to a wide range of biological receptors. nordmann.global The essential amino acid tryptophan, which contains an indole ring, further underscores the biological significance of this moiety. nordmann.global

Indole derivatives have been successfully developed into drugs targeting a diverse set of therapeutic areas, including anti-inflammatory agents like indomethacin, and treatments for neurological and oncological conditions. nordmann.globalajol.info The structural versatility of the indole ring allows it to serve as a template for designing compounds that interact with various enzymes and receptors. ajol.info The reduced form of indole, indoline , maintains the core bicyclic framework and is also a key scaffold in the synthesis of potent biological agents, valued for its unique three-dimensional structure that can be exploited in drug design. chemicalbook.comgoogle.com

Rationale for Hybrid Pyrimidine-Indoline Architectures in Contemporary Drug Design

The strategy of molecular hybridization, which involves covalently linking two or more distinct pharmacophoric units, is a powerful tool in modern drug design. nih.govbldpharm.com The primary rationale for creating hybrid molecules like those combining pyrimidine and indole/indoline scaffolds is to develop novel compounds with potentially synergistic, additive, or entirely new biological activities. chemicalbook.com This approach can also enhance binding affinity, improve selectivity for a biological target, and overcome mechanisms of drug resistance. nih.gov

Research into pyrimidine-indole hybrids has yielded compounds with significant anti-inflammatory and anticancer properties. chemicalbook.comchemicalbook.com By integrating the structural features of both pyrimidines and indoles, chemists aim to create agents that can interact with multiple biological targets or pathways, a strategy of growing importance for treating complex multifactorial diseases like cancer. The resulting hybrid structures possess a unique chemical architecture that can explore new regions of chemical space, potentially leading to the discovery of first-in-class therapeutic agents.

Contextualizing 2-Chloro-4-(indolin-1-yl)pyrimidine within Current Research on Halogenated Heterocyclic Hybrids

The specific compound 2-Chloro-4-(indolin-1-yl)pyrimidine is a prime example of a halogenated heterocyclic hybrid. The chlorine atom at the 2-position of the pyrimidine ring is a particularly significant feature. In pyrimidine chemistry, a chloro-substituent at this position is a versatile chemical handle. nordmann.global It activates the ring for nucleophilic aromatic substitution, allowing for the straightforward introduction of a wide variety of other functional groups. prepchem.com This makes compounds like 2-Chloro-4-(indolin-1-yl)pyrimidine valuable intermediates in the synthesis of large libraries of derivatives for biological screening. nordmann.globalchemicalbook.com

The presence of a halogen can also directly influence a molecule's pharmacological profile. It can alter properties such as lipophilicity, metabolic stability, and binding interactions with target proteins. The use of halogenated intermediates is a common strategy in the development of kinase inhibitors and other targeted therapies. Therefore, 2-Chloro-4-(indolin-1-yl)pyrimidine is not only a hybrid of two important scaffolds but also a strategic design element within the broader context of creating diverse and potent halogenated heterocyclic compounds for drug discovery.

Data Tables

The following tables provide key information on the chemical compounds discussed in this article.

Table 1: Physicochemical Properties of 2-Chloro-4-(indolin-1-yl)pyrimidine and its Precursors

Structure

3D Structure

Properties

Molecular Formula |

C12H10ClN3 |

|---|---|

Molecular Weight |

231.68 g/mol |

IUPAC Name |

1-(2-chloropyrimidin-4-yl)-2,3-dihydroindole |

InChI |

InChI=1S/C12H10ClN3/c13-12-14-7-5-11(15-12)16-8-6-9-3-1-2-4-10(9)16/h1-5,7H,6,8H2 |

InChI Key |

DVXCTFIEGLLGJG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=NC(=NC=C3)Cl |

Origin of Product |

United States |

Biological Activity Profiles and Molecular Mechanistic Investigations of 2 Chloro 4 Indolin 1 Yl Pyrimidine Derivatives

Overview of Observed Biological Effects

Research into pyrimidine (B1678525) derivatives has unveiled a broad spectrum of biological effects, underscoring their potential in drug discovery. researchgate.netnih.gov These compounds have been investigated for their roles in managing conditions ranging from cancer to microbial infections and inflammatory diseases. nih.govnih.gov The biological significance of the pyrimidine nucleus is well-established, as it forms the core of essential biomolecules like nucleic acids (cytosine, thymine, and uracil) and certain vitamins. acs.orgnih.gov

A prominent area of investigation for pyrimidine derivatives has been their potential as anticancer agents. acs.orgnih.gov Numerous studies have demonstrated that these compounds can exhibit potent antiproliferative and cytotoxic effects against various human cancer cell lines. researchgate.netnih.gov

For instance, a series of novel 2-chloro-4-aminopyrimidine derivatives were synthesized and evaluated for their antiproliferative activities against five human cancer cell lines, with several compounds showing potent effects. researchgate.net In another study, quinazoline-chalcone derivatives, which share a related heterocyclic core, displayed significant antiproliferative activity. nih.gov Specifically, one derivative, 14g , showed GI50 values ranging from 0.622 to 1.81 μM against leukemia (K-562, RPMI-8226), colon cancer (HCT-116), melanoma (LOX IMVI), and breast cancer (MCF7) cell lines. nih.gov Furthermore, a pyrimidodiazepine derivative, 16c , exhibited cytotoxic activity that was reportedly 10-fold higher than the standard anticancer drug doxorubicin (B1662922) against ten different cancer cell lines. nih.gov

Derivatives of 5-chloro-indole-2-carboxylate have also been developed as potent antiproliferative agents. The compound 3b was found to be more effective than erlotinib (B232) against the MCF-7 breast cancer cell line, with an IC50 value of 32 nM compared to 40 nM for erlotinib. Similarly, the unsubstituted derivative 3a was also more potent than erlotinib against MCF-7 cells.

The cytotoxic potential of these compounds is often linked to their ability to induce apoptosis and disrupt critical cellular processes in cancer cells. For example, certain pyrimidine derivatives can reduce the number of cells in the S (proliferation) and G2/M phases of the cell cycle.

Table 1: Antiproliferative and Cytotoxic Activity of Selected Pyrimidine Derivatives

| Compound | Cancer Cell Line(s) | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| 14g | K-562 (Leukemia) | GI50 | 0.622 | nih.gov |

| 14g | RPMI-8226 (Leukemia) | GI50 | 0.622 - 1.81 | nih.gov |

| 14g | HCT-116 (Colon) | GI50 | 0.622 - 1.81 | nih.gov |

| 14g | LOX IMVI (Melanoma) | GI50 | 0.622 - 1.81 | nih.gov |

| 14g | MCF7 (Breast) | GI50 | 0.622 - 1.81 | nih.gov |

| 3b | MCF-7 (Breast) | IC50 | 0.032 |

| Erlotinib | MCF-7 (Breast) | IC50 | 0.040 | |

The anti-inflammatory potential of pyrimidine derivatives has been well-documented. researchgate.net These compounds have been explored as inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

A study focused on pyrimidine derivatives as selective COX-2 inhibitors demonstrated that certain compounds, designated L1 and L2 , exhibited high selectivity towards COX-2, with performance comparable to the established anti-inflammatory drug meloxicam. These compounds also showed a dose-dependent inhibition of lipopolysaccharide (LPS)-stimulated THP-1 human monocytic cell growth, a common model for studying inflammation. Additionally, these derivatives were found to reduce levels of reactive oxygen species (ROS), indicating antioxidant properties that can contribute to their anti-inflammatory effects.

The anti-inflammatory action of some pyrimidine derivatives has also been evaluated using methods like membrane stabilization or anti-hemolytic activity assays. Compounds 4b , 10c , and 11a-c demonstrated strong anti-hemolytic and antioxidant effects, suggesting they can protect red blood cells from lysis, a hallmark of their anti-inflammatory potential.

The pyrimidine scaffold is a crucial component in the development of antimicrobial and antifungal agents. researchgate.netnih.gov Derivatives have shown efficacy against a wide range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal species.

For example, newly synthesized indolyl-pyrimidine derivatives have demonstrated good antimicrobial activity against a panel of microorganisms. In one study, compounds 3a, 3b, 3d, 4a-d, 9c, and 10b exhibited excellent antimicrobial activities when compared with reference drugs like ampicillin (B1664943) and clotrimazole. These compounds were tested against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli (Gram-negative), Candida albicans, and Aspergillus flavus (fungi).

Indole (B1671886) derivatives, which can be incorporated into the pyrimidine structure, have shown particular promise against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Candida krusei. Some indole-linked triazole derivatives have demonstrated excellent antifungal activity against C. albicans and C. krusei with low minimum inhibitory concentration (MIC) values.

Table 2: Antimicrobial and Antifungal Activity of Selected Pyrimidine Derivatives

| Compound(s) | Target Microorganism(s) | Activity Level | Reference |

|---|---|---|---|

| 3a, 3b, 3d, 4a-d, 9c, 10b | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Excellent | |

| Indole-triazole derivatives | C. albicans, C. krusei | Excellent |

| Indolyl-pyrimidine derivatives | Various microorganisms | Good | |

Beyond the most commonly studied effects, the diverse chemistry of pyrimidine derivatives has led to the discovery of a range of other biological activities. These include antiviral, antioxidant, antitubercular, and enzyme-inhibiting properties. researchgate.net

Several reviews highlight the broad therapeutic potential of pyrimidines, mentioning activities such as antimalarial, anticonvulsant, diuretic, and anti-HIV effects. researchgate.netnih.gov Pyrido[2,3-d]pyrimidine derivatives have been noted for their antioxidant and lipoxygenase (LOX) inhibitory activities. Specifically, compounds 2a , 2f , and chalcone (B49325) 1g were identified as potent LOX inhibitors with IC50 values of 42 μM, 47.5 μM, and 17 μM, respectively.

Furthermore, certain pyridopyrimidinone derivatives have been identified as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. This highlights the expanding scope of research into the therapeutic applications of this versatile chemical class.

Molecular Mechanisms of Action and Cellular Target Engagement

The diverse biological effects of 2-chloro-4-(indolin-1-yl)pyrimidine derivatives are rooted in their ability to interact with and modulate the function of specific molecular targets within cells. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

Protein Kinase Inhibition: A significant mechanism of action for many anticancer pyrimidine derivatives is the inhibition of protein kinases, enzymes that play a central role in cell signaling, growth, and proliferation. The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of adenine (B156593), is particularly effective at binding to the ATP pocket of kinases.

Derivatives have been designed to target several key oncogenic kinases:

Aurora Kinases: A novel class of pyrimidine derivatives was developed as Aurora A kinase inhibitors, which were shown to reduce the levels of cMYC and MYCN oncoproteins.

EGFR and VEGFR-2: Some 4-anilinoquinazoline (B1210976) derivatives, structurally related to the pyrimidine core, have been shown to dually inhibit both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov Novel 5-chloro-indole-2-carboxylate derivatives also potently inhibit mutant EGFR (EGFRT790M) and BRAFV600E pathways. The derivative 3e was a more potent EGFR inhibitor than erlotinib (IC50 of 68 nM vs. 80 nM).

Cyclin-Dependent Kinases (CDKs): A series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives demonstrated strong inhibitory activity against CDK9, a key regulator of the cell cycle, and showed anti-proliferative effects in pancreatic cancer cell lines.

DNA-Dependent Protein Kinase (DNA-PK): Substituted 2-morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-ones have been synthesized as potent inhibitors of DNA-PK, with some derivatives showing IC50 values in the low nanomolar range.

Tubulin Polymerization Inhibition: Another critical anticancer mechanism involves the disruption of microtubule dynamics through the inhibition of tubulin polymerization. researchgate.net Microtubules are essential for cell division, and agents that interfere with their function can induce cell cycle arrest and apoptosis.

Several series of pyrimidine derivatives have been identified as potent tubulin polymerization inhibitors. researchgate.net For example, compound 17 from a series of 2-chloro-4-aminopyrimidine derivatives was found to effectively inhibit tubulin polymerization, leading to G2/M phase arrest and disruption of the cellular microtubule network. researchgate.net Indole-based compounds, which can be hybridized with a pyrimidine core, are a well-known class of tubulin inhibitors that bind to the colchicine (B1669291) binding site. Analogues of Combretastatin A-4 (CA-4), a potent natural tubulin inhibitor, have been developed using quinoline (B57606) and indole scaffolds, which are often linked to pyrimidines.

Histone Demethylase Inhibition (e.g., LSD1): Epigenetic modulation, particularly the inhibition of histone-modifying enzymes, is an emerging frontier in cancer therapy. Lysine-Specific Demethylase 1 (LSD1) is overexpressed in many cancers and is a promising therapeutic target. researchgate.netnih.gov Several classes of pyrimidine-based compounds have been developed as LSD1 inhibitors.

researchgate.netnih.govresearchgate.netTriazolo[4,5-d]pyrimidine Derivatives: A series of these compounds were synthesized and evaluated as LSD1 inhibitors, leading to the discovery of compound 27 , a potent and reversible inhibitor with an IC50 of 0.564 μM. nih.gov

Triazole-fused Pyrimidine Derivatives: Further medicinal chemistry efforts led to the generation of compound 15u , which inhibited LSD1 with an IC50 of 49 nM and showed strong antiproliferative activity against several leukemia cell lines. researchgate.net

Pyrimidine-Thiourea Hybrids: A novel series of pyrimidine-thiourea hybrids were designed, with compound 6b identified as a potent and selective LSD1 inhibitor that exhibited strong cytotoxicity against gastric cancer cells where LSD1 is overexpressed. researchgate.net

These studies demonstrate that pyrimidine-based scaffolds are highly effective templates for designing inhibitors of LSD1, a key epigenetic target. nih.govresearchgate.net

Table 3: Enzyme Inhibition by Selected Pyrimidine Derivatives

| Derivative Class | Target Enzyme | Key Compound(s) | Potency | Reference |

|---|---|---|---|---|

| 5-chloro-indole-2-carboxylate | EGFR | 3e | IC50 = 68 nM | |

| 2-chloro-4-aminopyrimidine | Tubulin Polymerization | 17 | Induces G2/M arrest | researchgate.net |

| researchgate.netnih.govresearchgate.netTriazolo[4,5-d]pyrimidine | LSD1 | 27 | IC50 = 0.564 µM | nih.gov |

| Triazole-fused Pyrimidine | LSD1 | 15u | IC50 = 49 nM | researchgate.net |

| Pyrimidine-Thiourea Hybrid | LSD1 | 6b | Potent & Selective | researchgate.net |

Receptor Modulation and Ligand Binding Kinetics

The interaction of 2-chloro-4-(indolin-1-yl)pyrimidine derivatives with specific protein receptors is a cornerstone of their mechanism of action. These interactions are often characterized by high affinity and selectivity, which are crucial for therapeutic efficacy.

Studies have shown that pyrimidine-indoline hybrids can act as potent inhibitors of various kinases by binding to their ATP-binding sites. For instance, a series of pyrazolyl-s-triazine compounds featuring an indole motif were identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2). nih.gov One of the most active compounds, 3i , demonstrated potent inhibition of EGFR with an IC50 value of 34.1 nM. nih.gov Molecular docking analyses suggest that these hybrids fit within the ATP binding pocket of EGFR-TK, a feature common to many clinically used EGFR inhibitors. nih.gov The flat heteroaromatic pyrimidine ring is a key pharmacophoric feature that occupies the adenine-binding region of the kinase. nih.gov

Beyond direct kinase inhibition, pyrimidine-indoline derivatives have been shown to modulate receptor activity through other mechanisms. Some quinazoline-based pyrimidodiazepine derivatives, for example, have displayed strong binding affinities not only for EGFR but also for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), suggesting a multi-targeted approach. rsc.orgscispace.com Furthermore, the broader class of pyrimidine derivatives has been investigated for allosteric modulation of purine (B94841) and pyrimidine receptors, such as the A1 and A3 adenosine (B11128) receptors. nih.gov This allosteric approach, where the modulator binds to a site distinct from the primary ligand binding site, offers the potential for more specific and event-dependent drug action. nih.gov

The binding kinetics and stability of these ligand-receptor interactions are often explored through computational methods like Molecular Dynamics (MD) simulations. For certain indazol-pyrimidine derivatives, MD simulations have confirmed the stability of the compounds within the target protein's binding site over time. nih.gov

Cell Cycle Perturbation and Apoptosis Induction Pathways (e.g., G2/M arrest, caspase activation)

A primary mechanism through which 2-chloro-4-(indolin-1-yl)pyrimidine derivatives exert their anticancer effects is by disrupting the normal progression of the cell cycle and inducing programmed cell death, or apoptosis.

Several studies have demonstrated the ability of these compounds to cause cell cycle arrest at specific phases. For example, a novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was found to arrest colorectal cancer cells in the G2/M phase of the cell cycle. nih.gov Similarly, certain 4-(indolin-1-yl)-6-substituted-pyrido[3,2-d]pyrimidine derivatives, identified as potent Mnk1/2 inhibitors, also induced cell cycle arrest. nih.gov Indole-pyrimidine hybrids have also been reported to cause G2/M cell-cycle arrest in a concentration-dependent manner in HeLa cells. nih.gov This arrest prevents the cancer cells from dividing and proliferating.

Following cell cycle arrest, many of these derivatives trigger apoptosis. The activation of caspases, a family of proteases that execute the apoptotic program, is a common hallmark. In a study on new indazol-pyrimidine-based derivatives, the most active compounds, 4f and 4i , were found to significantly increase the levels of active caspase-3/7 in MCF-7 breast cancer cells. nih.gov Treatment with compound 4i increased active caspase-3/7 expression to 26.5%, compared to just 0.43% in untreated cells. nih.gov This activation leads to the cleavage of key cellular proteins and ultimately, cell death. spandidos-publications.com The apoptotic potential of these compounds was further confirmed by Annexin-V/PI staining, which showed a significant increase in both early and late-stage apoptotic cells. nih.gov

Some derivatives may also induce apoptosis through mitochondria-mediated pathways. This can involve a decrease in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. spandidos-publications.com

| Compound/Derivative Class | Cell Line(s) | Effect | Research Finding |

| 4-(Indolin-1-yl)-6-substituted-pyrido[3,2-d]pyrimidines | MOLM-13, K562 | Cell Cycle Arrest | Compound 15b significantly suppressed cell growth and caused cell cycle arrest. nih.gov |

| Indole-pyrimidine hybrids | HeLa | G2/M Arrest | Compound 14 displayed a significant effect on G2/M cell-cycle arrest in a concentration-dependent manner. nih.gov |

| Indazol-pyrimidine derivatives | MCF-7 | Apoptosis, Caspase Activation | Compounds 4f and 4i increased the percentage of apoptotic cells to about 47% and activated caspase-3/7. nih.gov |

| 4-(1,3,4-Thiadiazole-2-ylthio)pyrimidine derivative | HCT116 | G2/M Arrest, Apoptosis | Compound 4 induced cell apoptosis and arrested the cell cycle in the G2/M phase. nih.gov |

Signaling Pathway Interruption (e.g., ERK, PI3K/AKT, RAS/MAPK, EGFR-TK)

The uncontrolled activation of intracellular signaling pathways is a hallmark of many cancers. Pyrimidine-indoline hybrids have been designed to interrupt these aberrant signals, thereby inhibiting tumor growth and survival.

One of the most frequently targeted pathways is the RAS/MAPK pathway . This pathway, which includes RAS, RAF, MEK, and ERK, plays a critical role in regulating cell proliferation and survival. nih.gov A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was shown to inhibit the proliferation of colorectal cancer cells by suppressing the MEK/ERK signaling pathway. nih.gov The effects of this compound on cell apoptosis were similar to those of the known MEK inhibitor U0126. nih.gov

The EGFR tyrosine kinase (EGFR-TK) signaling pathway is another prominent target. Overexpression or mutation of EGFR is common in various cancers, leading to uncontrolled cell division. nih.gov Several pyrimidine derivatives, including those with an indole motif, have been developed as potent EGFR-TK inhibitors. nih.govnih.gov These compounds typically bind to the ATP-binding site of the kinase, preventing its activation and downstream signaling. nih.gov

The PI3K/AKT/mTOR pathway , which is crucial for cell growth, metabolism, and survival, is also a target for pyrimidine-based inhibitors. nih.gov While direct inhibition of this pathway by 2-chloro-4-(indolin-1-yl)pyrimidine itself is less documented, related hybrid molecules have been designed as dual PI3K/mTOR inhibitors. nih.gov

More recently, the Mnk-eIF4E axis has emerged as a promising therapeutic target. The kinases Mnk1 and Mnk2 phosphorylate the eukaryotic translation initiation factor 4E (eIF4E), a key regulator of the translation of cancer-related proteins. A series of 4-(indolin-1-yl)-6-substituted-pyrido[3,2-d]pyrimidine derivatives were developed as potent Mnk1/2 inhibitors. nih.gov The lead compound, 15b , effectively downregulated downstream proteins such as p-eIF4E, Mcl-1, and c-myc, leading to suppressed tumor growth. nih.gov

| Derivative Class | Targeted Pathway | Mechanism/Effect |

| 4-(1,3,4-Thiadiazole-2-ylthio)pyrimidine | MEK/ERK | Suppressed phosphorylation of MEK and ERK, leading to apoptosis. nih.gov |

| Pyrazolyl-s-triazine with indole motif | EGFR-TK, CDK-2 | Dual inhibition, with compound 3i showing potent EGFR inhibition (IC50 = 34.1 nM). nih.gov |

| 4-(Indolin-1-yl)-6-substituted-pyrido[3,2-d]pyrimidines | Mnk-eIF4E axis | Potent inhibition of Mnk1/2, leading to downregulation of p-eIF4E, Mcl-1, and c-myc. nih.gov |

| Pyrazolo[3,4-d]pyrimidines | EGFR-TK | Inhibition of EGFR enzymatic activity. nih.gov |

Interference with DNA Replication and Transcription Processes

Due to their structural similarity to the natural purine and pyrimidine bases, many pyrimidine derivatives can interfere with the synthesis and function of nucleic acids. mdpi.com This interference represents a fundamental mechanism of their anticancer activity.

One primary mode of action is the direct inhibition of DNA replication and RNA transcription. mdpi.com Pyrimidine-indoline hybrids can achieve this by physically binding to the DNA double helix. Studies on new indol(1H-3-yl)pyrimidine derivatives have shown that they can bind firmly to calf thymus DNA (CT-DNA). nih.gov The binding mode can vary, with some compounds acting as intercalators, inserting themselves between the base pairs of the DNA, while others bind to the grooves of the helix. rsc.orgscispace.comnih.gov This binding can distort the DNA structure, obstructing the passage of DNA and RNA polymerases and thereby halting replication and transcription. researchgate.net

Furthermore, some of these compounds have demonstrated photo-induced DNA cleavage activity. When exposed to UV-visible light, they can generate reactive species that cause breaks in the plasmid DNA, as revealed by agarose (B213101) gel electrophoresis. nih.gov

Another mechanism of interference involves the formation of DNA-RNA hybrids, also known as R-loops. These structures, where an RNA strand is paired with a complementary DNA strand, can form during transcription and are known to interfere with replication fork progression. researchgate.net While the direct role of 2-chloro-4-(indolin-1-yl)pyrimidine in forming these hybrids is still under investigation, the general principle that pyrimidine analogs can disrupt nucleic acid processes suggests this as a potential area of impact. mdpi.comnih.gov The structural similarity of these compounds to natural nucleosides allows them to be mistakenly incorporated or to block the enzymes involved in these essential cellular processes. mdpi.com

Target Identification and Validation Approaches for Pyrimidine-Indoline Hybrids

The identification and validation of the specific molecular targets of pyrimidine-indoline hybrids are crucial for understanding their mechanism of action and for rational drug design. A variety of experimental and computational techniques are employed for this purpose.

Target Identification often begins with broad screening against panels of known drug targets, such as kinases or specific receptors. For example, a series of 4-(indolin-1-yl)-6-substituted-pyrido[3,2-d]pyrimidine derivatives were designed based on a fragment, WS23 , and subsequently screened, identifying Mnk1 and Mnk2 as high-potency targets. nih.gov Similarly, other indole-pyrimidine hybrids were screened against cancer cell lines and further evaluated for their ability to inhibit tubulin polymerization, a known anticancer target. nih.govnih.gov

Molecular Docking is a widely used computational approach to predict and analyze the binding of a ligand to its target protein. It has been instrumental in understanding the interaction of pyrimidine-indoline derivatives with targets like EGFR-TK, where the pyrimidine ring fits into the adenine binding pocket, and in studying their binding to DNA. nih.govnih.gov

Validation of these identified targets is achieved through a combination of in vitro and cell-based assays.

Enzymatic Assays: To confirm direct inhibition, the compounds are tested against the purified target enzyme. For example, promising pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their dose-related inhibition of the EGFR enzyme to determine their IC50 values. nih.gov

Western Blot Analysis: This technique is used to measure the levels of the target protein and its downstream effectors in treated cells. For instance, Western blotting confirmed that the Mnk1/2 inhibitor 15b effectively downregulated the phosphorylated form of its downstream target, eIF4E (p-eIF4E). nih.gov

Cell-Based Mechanistic Assays: These assays assess the physiological consequence of target engagement. For example, fluorescence-activated cell sorting (FACS) is used to analyze the effects on the cell cycle, confirming that a compound induces arrest at a specific phase, which is consistent with the inhibition of a cell cycle-related kinase like CDK-2. nih.gov Similarly, tubulin polymerization assays are used to validate that a compound's anticancer activity stems from its ability to disrupt microtubule dynamics. nih.govnih.gov

COMPARE Analysis: This bioinformatics tool, developed by the National Cancer Institute (NCI), compares the pattern of a compound's activity across 60 human cancer cell lines with the patterns of known anticancer agents. This can suggest a mechanism of action similar to that of a known drug. For example, a pyrimidodiazepine derivative, 16c , was suggested to have a DNA-binding mechanism similar to lomustine (B1675051) based on COMPARE analysis. rsc.orgscispace.com

Through these integrated approaches, researchers can confidently identify the molecular targets of novel pyrimidine-indoline hybrids and validate their role in the observed biological activity.

Computational and Theoretical Chemistry Applications in 2 Chloro 4 Indolin 1 Yl Pyrimidine Research

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in virtual screening and hit-to-lead optimization.

For 2-Chloro-4-(indolin-1-yl)pyrimidine, molecular docking simulations are employed to understand how it fits into the binding site of a specific protein target. The analysis focuses on identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the protein.

A primary application of molecular docking is the prediction of binding affinity, often expressed as a docking score in kcal/mol. This score allows researchers to rank a series of analogs based on their predicted potency. Lower (more negative) binding energy scores suggest a stronger, more favorable interaction.

In a study on pyrimidine (B1678525) derivatives targeting the SARS-CoV-2 main protease, compounds were ranked based on their docking scores. nih.gov One derivative emerged as the top candidate with a binding energy of -8.12 kcal/mol. nih.gov Another investigation on different pyrimidine analogs targeting horse heart cytochrome c (1hrc) and the SARS-CoV-2 enzyme (7t9l) also used docking scores to identify the most promising compounds, with binding affinities reaching -9.0 kcal/mol for 1hrc and -7.4 kcal/mol for 7t9l. nih.gov This approach allows for the prioritization of synthetic efforts toward analogs of 2-Chloro-4-(indolin-1-yl)pyrimidine that are predicted to have the highest activity.

Table 1: Example of Molecular Docking Scores for Pyrimidine Derivatives Against Various Protein Targets

| Compound/Derivative | Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Pyrimidine Derivative 6 | SARS-CoV-2 3CLpro (6LU7) | -8.12 | nih.gov |

| Pyrimidine Analog 3a | Horse Heart Cytochrome c (1hrc) | -8.9 | nih.gov |

| Pyrimidine Analog 4a | Horse Heart Cytochrome c (1hrc) | -9.0 | nih.gov |

| Pyrimidine Analog 3a | SARS-CoV-2 Enzyme (7t9l) | -7.4 | nih.gov |

This table is illustrative and shows data for related pyrimidine compounds to demonstrate the application of the technique.

While high affinity for a therapeutic target is desired, selectivity is equally important to minimize side effects. Molecular docking can be used to predict the binding of 2-Chloro-4-(indolin-1-yl)pyrimidine against a panel of known off-targets, such as other kinases or receptors. For example, studies on 4-anilinoquinazolines, which share structural similarities with pyrimidines, have explored their binding to multiple kinases like EGFR, VEGFR-2, and HER2 to understand their selectivity profile. nih.gov By comparing the docking scores against the primary target and various off-targets, researchers can computationally assess the selectivity of the compound and identify potential liabilities early in the drug discovery process. This helps in designing new analogs with improved selectivity.

Molecular Dynamics Simulations to Explore Ligand-Target Conformational Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the protein upon binding. For 2-Chloro-4-(indolin-1-yl)pyrimidine, an MD simulation could be run on its complex with a target protein to assess the stability of the docked pose. Such simulations can reveal whether the key interactions identified in docking are maintained over time and can highlight the role of water molecules in mediating ligand-protein interactions. Studies on other pyrimidine derivatives targeting cyclin-dependent kinases (CDKs) have utilized MD simulations to confirm the stability of the inhibitor within the kinase's active site and to understand the dynamic nature of the binding. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. These calculations are used to determine the molecule's three-dimensional structure, electron distribution, and reactivity.

DFT calculations can be used to analyze the electronic structure of 2-Chloro-4-(indolin-1-yl)pyrimidine. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. ijcce.ac.ir A smaller energy gap suggests that the molecule is more polarizable and more reactive.

Furthermore, DFT is used to calculate various reactivity descriptors. The distribution of the electrostatic potential (ESP) on the molecular surface can identify electron-rich (negative potential) and electron-poor (positive potential) regions, which are susceptible to electrophilic and nucleophilic attack, respectively. unica.it For pyrimidine derivatives, DFT studies have been performed to calculate these properties, providing a basis for understanding their reactivity and interaction mechanisms. ijcce.ac.irresearchgate.net

Table 2: Example of Quantum Chemical Parameters Calculated via DFT for a Pyrimidine Derivative

| Parameter | Description | Illustrative Value | Reference |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | ijcce.ac.ir |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV | ijcce.ac.ir |

| ΔE (Energy Gap) | ELUMO - EHOMO | 5.0 eV | ijcce.ac.ir |

This table presents illustrative data for a generic pyrimidine derivative to demonstrate the output of DFT calculations, as specific data for 2-Chloro-4-(indolin-1-yl)pyrimidine is not available in the cited literature.

These computational approaches provide a powerful framework for investigating 2-Chloro-4-(indolin-1-yl)pyrimidine, enabling rational drug design and a deeper understanding of its chemical and biological properties without the immediate need for extensive experimental work.

Electrostatic Potential Surface Mapping for Recognition Profiling

The molecular electrostatic potential (MEP) surface is a valuable tool in computational chemistry for understanding and predicting how a molecule will interact with other molecules, including biological targets like proteins and nucleic acids. The MEP map provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential).

For 2-Chloro-4-(indolin-1-yl)pyrimidine, the MEP surface would reveal key features governing its intermolecular interactions. The nitrogen atoms within the pyrimidine ring are expected to be regions of negative electrostatic potential, making them likely hydrogen bond acceptors. The chlorine atom, being electronegative, will also contribute to the local electronic landscape. The indoline (B122111) moiety, with its aromatic and aliphatic components, will present a more complex potential surface, with the aromatic ring potentially engaging in π-π stacking interactions.

In a study on pyrazolo-pyrimidine inhibitors, MEP calculations were used to understand and optimize the hydrogen-bond acceptor strength of the compounds, thereby improving their potency. rsc.org A similar approach applied to 2-Chloro-4-(indolin-1-yl)pyrimidine would involve calculating the MEP surface to identify the most likely sites for hydrogen bonding and other non-covalent interactions. This information is critical for understanding how the molecule might bind to a specific biological target. For instance, the negative potential regions on the pyrimidine nitrogen atoms could be predicted to interact with hydrogen bond donor residues in an enzyme's active site.

Table 1: Representative Electrostatic Potential (ESP) Values for Similar Pyrimidine Derivatives

| Atomic Site | Representative ESP (kcal/mol) | Interaction Type |

| Pyrimidine N1 | -50 to -60 | Hydrogen Bond Acceptor |

| Pyrimidine N3 | -50 to -60 | Hydrogen Bond Acceptor |

| Chlorine Atom | -15 to -25 | Halogen Bonding/Electrostatic |

| Indoline NH | +20 to +30 | Hydrogen Bond Donor |

Note: The values in this table are illustrative and based on general principles and data from related pyrimidine compounds. Specific values for 2-Chloro-4-(indolin-1-yl)pyrimidine would require dedicated quantum mechanical calculations.

By analyzing the MEP surface, researchers can gain insights into the molecule's recognition profile, predicting which types of interactions will dominate its binding to a receptor. This knowledge is invaluable for the rational design of more potent and selective analogs.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a cornerstone of modern drug discovery, allowing for the identification of novel compounds with the potential to bind to a specific biological target. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a particular biological effect.

For 2-Chloro-4-(indolin-1-yl)pyrimidine, a pharmacophore model could be developed based on its known interactions with a target protein, or by comparing it with other known active ligands. This model would define the spatial relationships between key features, such as the hydrogen bond accepting nitrogen atoms of the pyrimidine ring, the hydrophobic indoline group, and the chloro substituent.

Once a pharmacophore model is established, it can be used to perform virtual screening of large chemical databases. nih.gov This process involves computationally searching for molecules that match the pharmacophore query. Virtual screening is a cost-effective and time-efficient method for identifying a smaller, more manageable set of compounds for experimental testing.

Studies on other pyrimidine-based compounds have successfully employed this strategy. For example, a pharmacophore-based virtual screening of a pyrido[2,3-pyrimidine database led to the identification of novel inhibitors of human thymidylate synthase. nih.govresearchgate.net Similarly, a pharmacophore model derived from 2-Chloro-4-(indolin-1-yl)pyrimidine could be used to screen vast libraries of compounds to discover new molecules with potentially similar or improved biological activity.

Table 2: Example Pharmacophore Features for a Hypothetical 2-Chloro-4-(indolin-1-yl)pyrimidine-based Inhibitor

| Feature | Type | X, Y, Z Coordinates (Å) | Radius (Å) |

| HBA 1 | Hydrogen Bond Acceptor | (x1, y1, z1) | 1.5 |

| HBA 2 | Hydrogen Bond Acceptor | (x2, y2, z2) | 1.5 |

| Aromatic Ring | Aromatic | (x3, y3, z3) | 1.8 |

| Hydrophobic | Hydrophobic | (x4, y4, z4) | 2.0 |

| Halogen Bond Acceptor | Halogen Bond Acceptor | (x5, y5, z5) | 1.2 |

Note: This table represents a hypothetical pharmacophore model. The actual coordinates and radii would be determined from the specific binding mode of the ligand or from an alignment of known active compounds.

The integration of pharmacophore modeling and virtual screening offers a powerful pathway for the discovery of novel ligands that share the essential binding features of 2-Chloro-4-(indolin-1-yl)pyrimidine, thereby accelerating the development of new therapeutic agents. springernature.com

Future Research Directions and Therapeutic Potential of 2 Chloro 4 Indolin 1 Yl Pyrimidine Scaffolds

Design and Synthesis of Advanced Analogs with Enhanced Biological Profiles

The development of advanced analogs of 2-chloro-4-(indolin-1-yl)pyrimidine is a key area of future research, with a focus on enhancing potency, selectivity, and pharmacokinetic properties. A promising strategy involves the modification of the pyridopyrimidine core, as demonstrated in the synthesis of 4-(indolin-1-yl)-6-substituted-pyrido[3,2-d]pyrimidine derivatives. nih.gov This approach has yielded potent inhibitors of MAP kinase-interacting kinases 1 and 2 (Mnk1/2), which are implicated in tumor development. nih.gov

Starting from a fragment designated as WS23, a series of derivatives were synthesized, with compound 15b emerging as a highly potent inhibitor of Mnk1 and Mnk2. nih.gov The synthesis of these analogs typically involves a multi-step process, which can be adapted for the 2-chloro-4-(indolin-1-yl)pyrimidine scaffold. A general synthetic route could start with a suitable pyrimidine (B1678525) precursor, followed by the introduction of the indoline (B122111) moiety and subsequent modifications at other positions of the pyrimidine ring.

Future design strategies will likely focus on:

Structure-Activity Relationship (SAR) studies: Systematic modifications of the indoline and pyrimidine rings to understand the structural requirements for optimal biological activity.

Introduction of diverse substituents: Incorporating a variety of functional groups at the 6-position of the pyrimidine ring to explore new interactions with target proteins.

Computational modeling: Utilizing molecular docking and other computational tools to predict the binding of new analogs to their biological targets and guide synthetic efforts.

The following table summarizes the inhibitory activity of a key analog from a related series:

| Compound | Mnk1 IC₅₀ (nM) | Mnk2 IC₅₀ (nM) |

| 15b | 0.8 | 1.5 |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas

While the inhibition of Mnk1/2 represents a significant therapeutic avenue, the 2-chloro-4-(indolin-1-yl)pyrimidine scaffold holds potential for interacting with a broader range of biological targets. The pyrimidine core is a common feature in many biologically active molecules, including kinase inhibitors and anticancer agents. nih.govnih.gov The indoline fragment is also present in various compounds with diverse pharmacological activities.

Future research should aim to screen libraries of 2-chloro-4-(indolin-1-yl)pyrimidine derivatives against a wide panel of biological targets to uncover new therapeutic opportunities. Potential areas of exploration include:

Other Kinases: Given the success with Mnk1/2, other kinases involved in cancer and inflammatory diseases are attractive targets.

G-protein coupled receptors (GPCRs): The scaffold's structural features may allow for interaction with various GPCRs, opening up possibilities for treating a wide range of conditions.

Enzymes involved in metabolic diseases: Exploring the potential of these compounds to modulate enzymes implicated in metabolic disorders.

Infectious diseases: Screening for activity against bacterial or viral targets.

The exploration of new therapeutic areas will be driven by high-throughput screening campaigns and detailed mechanistic studies to elucidate the mode of action of any identified active compounds.

Development of Hybrid Molecules Incorporating 2-Chloro-4-(indolin-1-yl)pyrimidine as a Core Scaffold

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach to develop drugs with improved efficacy or novel mechanisms of action. The 2-chloro-4-(indolin-1-yl)pyrimidine scaffold is an ideal candidate for the development of hybrid molecules due to its synthetic tractability and inherent biological relevance.

Future research in this area could involve:

Combining with other anticancer agents: Linking the 2-chloro-4-(indolin-1-yl)pyrimidine scaffold to known cytotoxic agents or targeted therapies to create synergistic anticancer drugs.

Integration with fragments targeting other proteins: Fusing the scaffold with moieties known to bind to proteins that are co-implicated in a particular disease pathology.

Development of dual-target inhibitors: Designing hybrid molecules that can simultaneously inhibit two distinct biological targets, potentially leading to enhanced therapeutic effects and a reduced likelihood of drug resistance.

The design of these hybrid molecules will require careful consideration of the linker used to connect the different pharmacophores to ensure that the desired biological activities of both components are retained or enhanced.

Applications in Chemical Biology for Probe Development and Target Validation

Chemical probes are small molecules that can be used to study the function of proteins in a cellular context. The development of potent and selective inhibitors based on the 2-chloro-4-(indolin-1-yl)pyrimidine scaffold, such as the Mnk1/2 inhibitor 15b , provides an excellent starting point for the creation of chemical probes.

Future directions in this area include:

Synthesis of tagged analogs: Attaching reporter tags, such as fluorescent dyes or biotin, to the scaffold to enable visualization and pull-down experiments.

Development of photoaffinity probes: Incorporating photoreactive groups that allow for covalent labeling of the target protein upon photoactivation, facilitating target identification and validation.

Use in target deconvolution: Employing these probes to identify the specific cellular targets of novel bioactive compounds.

The development of chemical probes based on the 2-chloro-4-(indolin-1-yl)pyrimidine scaffold will be instrumental in elucidating the biological roles of its targets and in the broader field of drug discovery. The insights gained from these studies will further fuel the design of the next generation of therapeutic agents based on this versatile chemical framework.

Q & A

Basic: What are the recommended synthetic routes for 2-Chloro-4-(indolin-1-yl)pyrimidine?

The synthesis typically involves nucleophilic substitution reactions. For example, reacting 2,4-dichloropyrimidine derivatives with indoline under basic conditions (e.g., potassium carbonate in N,N-dimethylacetamide) at room temperature can yield the target compound. Chromatographic separation (e.g., silica gel with EtOAc/heptane gradients) is critical to isolate regioisomers and byproducts. Characterization via TLC and spectroscopic methods (NMR, ESI-MS) ensures purity .

Advanced: How can reaction conditions be optimized to minimize regioisomer formation during synthesis?

Regioisomer control requires precise stoichiometry and reaction monitoring. Using a 1:1 molar ratio of pyrazole to dichloropyrimidine precursors in polar aprotic solvents (e.g., DMF) with mild bases (K₂CO₃) reduces competing reactions. Temperature modulation (e.g., room temperature vs. heating) and real-time TLC analysis help track intermediate formation. Post-reaction purification via flash chromatography with gradient elution effectively separates isomers, as demonstrated in studies on trifluoromethyl-substituted pyrimidines .

Basic: What analytical techniques are essential for characterizing 2-Chloro-4-(indolin-1-yl)pyrimidine?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and indoline integration.

- ESI-MS for molecular weight verification (e.g., observed m/z 195.0947 for related compounds) .

- X-ray crystallography to resolve planar distortions in the pyrimidine ring and substituent orientations .

- HPLC with IAM chromatography to assess lipophilicity and membrane interactions .

Advanced: How to resolve contradictions in NMR data when characterizing substituted pyrimidine derivatives?

Contradictions often arise from dynamic processes (e.g., rotameric equilibria) or paramagnetic impurities. Use variable-temperature NMR to identify broadening/resolution changes. For regioisomeric ambiguity, combine NOESY experiments with computational modeling (DFT) to validate spatial arrangements. Cross-referencing with X-ray crystallographic data (e.g., bond angles and torsional strains) resolves conflicts, as seen in studies on trifluoromethylpyrimidines .

Basic: What are the primary biological targets of 2-Chloro-4-(indolin-1-yl)pyrimidine?

This compound exhibits activity against kinases (e.g., MNK1/2) and receptors (e.g., α7 nicotinic acetylcholine receptors). It has been investigated as a tumor suppressor, angiogenesis inhibitor, and modulator of neuromuscular junctions. Mechanistic studies highlight its role in disrupting protein-protein interactions in cancer pathways .

Advanced: What in vitro models are suitable for assessing kinase inhibitory activity?

Use kinase inhibition assays (e.g., ADP-Glo™) with recombinant MNK1/2 enzymes to measure IC₅₀ values. Cell-based models like MDA-MB-231 (breast cancer) or HCT116 (colorectal cancer) lines can evaluate antiproliferative effects via MTT assays. Pair these with Western blotting to monitor downstream targets (e.g., eIF4E phosphorylation) for functional validation .

Safety: What are the critical safety protocols for handling this compound?

- Wear PPE: Nitrile gloves, lab coats, and safety goggles.

- Conduct reactions in fume hoods to avoid inhalation of volatile byproducts.

- Use sealed containers for waste storage and dispose via certified hazardous waste services.

- Avoid skin contact; wash immediately with soap/water if exposed .

Advanced: How to design analogues to improve metabolic stability?

Introduce electron-withdrawing groups (e.g., CF₃) at the 5-position to reduce CYP450-mediated oxidation. Replace labile methyl groups with deuterated or fluorinated moieties. Pharmacokinetic studies in rodent models can assess improvements in half-life (t₁/₂) and bioavailability. Structure-activity relationship (SAR) data from pyrido[3,2-d]pyrimidine derivatives provide guidance on optimal substitutions .

Advanced: How does substituent variation affect binding to MNK1/2 kinases?

Bulky substituents (e.g., indolin-1-yl) enhance hydrophobic interactions in the ATP-binding pocket, while chloro groups at the 2-position improve halogen bonding with backbone amides. Molecular docking studies reveal that planar pyrimidine cores align with kinase hinge regions, and trifluoromethyl groups increase affinity by filling hydrophobic subpockets. Competitive binding assays using ATP analogs validate these interactions .

Data Analysis: How to interpret conflicting bioassay results across different cell lines?

Cell-specific variability may arise from differences in membrane permeability (e.g., ABC transporter expression) or metabolic enzyme activity. Normalize data using cytotoxicity controls (e.g., LDH assays) and cross-validate with orthogonal methods (e.g., siRNA knockdown of target genes). Meta-analysis of dose-response curves and Hill coefficients helps distinguish artifacts from true biological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.